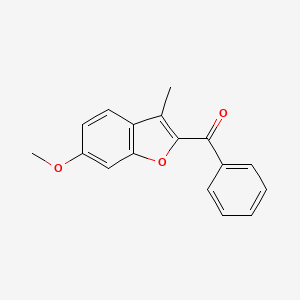

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Description

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived aromatic ketone characterized by a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran core. The phenyl ketone moiety at the 2-position contributes to its planar structure, making it a candidate for crystallographic studies and applications in medicinal chemistry.

Properties

IUPAC Name |

(6-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNOCCDHRFAWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229400 | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269075-46-9 | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269075-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(PHENYL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Specific Synthetic Route from Paeonol and 2-Bromoacetophenone

A well-documented synthetic route involves the reaction of paeonol (4-methoxyacetophenone) with 2-bromoacetophenone under basic conditions:

- Paeonol provides the 6-methoxy-3-methylbenzofuran skeleton upon cyclization.

- The reaction proceeds via nucleophilic substitution and subsequent ring closure to form the benzofuran moiety.

- Potassium carbonate acts as the base, facilitating deprotonation and cyclization.

- The reaction is typically carried out in DMF with microwave irradiation to accelerate the process, achieving high purity and yield.

Alternative Preparation Methods

Other methods reported include:

- One-pot etherification and dehydrative cyclization: This method involves simultaneous ether bond formation and ring closure from o-hydroxyacetophenones, streamlining the synthesis and improving efficiency.

- Halogenation and substitution strategies: For related benzofuran derivatives, halogenated intermediates are prepared and further functionalized. For example, methyl 5-methoxy-2-methyl-1-benzofuran derivatives have been synthesized via halogenation followed by substitution reactions, which can be adapted for related benzofuran ketones.

Reaction Mechanisms and Chemical Considerations

- The initial step involves deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the electrophilic carbonyl or alkyl halide.

- Cyclization forms the benzofuran ring via intramolecular nucleophilic substitution.

- The methoxy group at the 6-position and methyl group at the 3-position influence the electronic properties, stabilizing intermediates and directing cyclization.

- Phenylmethanone functionality is introduced through acylation or coupling reactions, often involving benzoyl chloride or related reagents.

Summary Table of Preparation Methods

Research Findings and Optimization

- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining or improving yields.

- Use of potassium carbonate as a mild base avoids harsh conditions that could degrade sensitive functional groups.

- Polar aprotic solvents like DMF enhance solubility of reactants and facilitate nucleophilic substitution and cyclization.

- Purification typically involves column chromatography using silica gel with eluents such as chloroform/methanol mixtures for optimal separation.

Chemical Reactions Analysis

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Research

Numerous studies have evaluated the anticancer potential of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone:

- A study indicated that derivatives similar to this compound exhibited potent antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of methoxy groups was found to enhance activity significantly compared to unsubstituted derivatives .

- Another study reported that this compound induces apoptosis in leukemia cells by significantly increasing caspase activity, demonstrating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

Research has shown that (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone possesses antimicrobial properties:

- Structural modifications at the C-6 and C-3 positions have been linked to enhanced antibacterial activity against various bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- It was found to inhibit interleukin 6 (IL-6) release more effectively than other tested compounds, indicating a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several key studies have documented the biological activity of this compound:

- Anticancer Studies : Research indicated potent antiproliferative effects against breast and lung cancer cell lines, emphasizing the importance of structural modifications for enhanced activity .

- Inflammation Modulation : Studies demonstrated significant inhibition of IL-6 release, suggesting a therapeutic role in inflammatory conditions .

Mechanism of Action

The mechanism of action of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Nitro groups (e.g., in C₁₆H₁₁NO₅) enhance electron-withdrawing effects, which may improve antibacterial activity but reduce stability . Hydroxy and hydroxymethyl groups (e.g., in C₉H₉ClO₃) increase polarity, leading to higher melting points (97–98°C) due to hydrogen bonding .

Impact on Bioactivity: The 3-methoxy-5-nitrobenzofuran derivative (C₁₆H₁₁NO₅) demonstrated significant antibacterial activity (compound 2a), likely due to the nitro group’s electrophilic nature enhancing interactions with microbial enzymes .

Halogenation Effects :

- Bromine substitution (C₁₆H₁₁BrO₂) increases molecular weight and may alter electronic properties, making the compound more reactive in cross-coupling reactions compared to methoxy-containing analogs .

Computational and Crystallographic Insights

- SHELX Software : Widely used for small-molecule crystallography, SHELX programs (e.g., SHELXL, SHELXS) enable precise determination of substituent effects on molecular packing and bond angles .

Biological Activity

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran ring, which are critical for its biological activity.

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone exhibits significant interactions with various biomolecules:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleic acid biosynthesis, suggesting potential anticancer properties.

- Antioxidant Activity : The compound may influence oxidative stress pathways, which are crucial in cancer progression and cellular aging .

Cellular Effects

Research indicates that this compound affects multiple cellular processes:

- Apoptosis Induction : Studies have demonstrated that it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expression. For instance, it significantly increased the activity of caspases 3 and 7, markers of apoptosis, after prolonged exposure .

| Time (hours) | Caspase Activity Increase (%) |

|---|---|

| 12 | 26 |

| 48 | 231 |

- Cytotoxicity : In K562 leukemia cells, (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone exhibited cytotoxic effects, reducing cell viability significantly compared to untreated controls .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural modifications at the C-6 and C-3 positions have been linked to enhanced antibacterial activity against various bacterial strains .

Case Studies and Research Findings

Several studies have evaluated the biological activity of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone:

- Anticancer Studies : A study reported that derivatives similar to this compound showed potent antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of methoxy groups was found to enhance activity significantly compared to unsubstituted derivatives .

- Inflammation Modulation : Another research highlighted its ability to inhibit interleukin 6 (IL-6) release, a cytokine involved in inflammatory responses. This inhibition was more pronounced than that observed with other tested compounds, indicating a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

The biological activity of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can be compared with other benzofuran derivatives:

| Compound | Key Activity |

|---|---|

| (3-Methyl-1-benzofuran-2-yl)(phenyl)methanone | Lower anticancer efficacy due to lack of methoxy group |

| (6-Hydroxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | Altered reactivity; less effective as an anticancer agent |

Q & A

How can researchers optimize the multi-step synthesis of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone using cascade [3,3]-sigmatropic rearrangements?

Answer:

The synthesis involves sequential steps: (1) cyclocondensation of 2-acetyl-5-(benzyloxy)phenoxy ethyl ester with potassium carbonate under reflux, (2) oxidation with selenium dioxide in 1,4-dioxane, and (3) reduction with NaBH₄. Key optimizations include:

- Catalyst Control : Use anhydrous sodium acetate in acetic anhydride for efficient cyclization (160°C, 3 h) .

- Oxidation Efficiency : Extending reflux time with SeO₂ (48 h) ensures complete conversion of intermediates, monitored via TLC .

- Purification : Flash chromatography (silica gel, ethyl acetate/petroleum ether) resolves polar byproducts, achieving >63% yield .

What advanced spectroscopic techniques are critical for confirming the structural integrity of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone?

Answer:

- ¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.79 ppm, singlet) and benzofuran methyl (δ ~2.17 ppm) groups confirm substitution patterns. Aromatic protons (δ 6.6–7.5 ppm) differentiate benzofuran and phenyl moieties .

- HRMS : Precise mass determination (e.g., [M+H]⁺ at m/z 255.1016) validates molecular formula .

- IR Spectroscopy : Absence of carbonyl stretches (~1700 cm⁻¹) post-reduction confirms ketone conversion to alcohol intermediates .

How does selenium dioxide influence the oxidation mechanism in benzofuran derivative synthesis?

Answer:

SeO₂ selectively oxidizes allylic C-H bonds in dihydrobenzofuran intermediates to form α,β-unsaturated ketones. The reaction proceeds via a radical mechanism in anhydrous 1,4-dioxane, requiring rigorous exclusion of moisture to prevent side reactions. Excess SeO₂ (1:1 stoichiometry) and prolonged reflux (48 h) ensure complete conversion, with black precipitate (elemental Se) as a termination indicator .

What methodologies enable enantioselective synthesis of benzofuran-containing compounds?

Answer:

- Cross-Metathesis/Oxo-Michael Cascade : Chiral catalysts (e.g., Ru-based) induce asymmetry during olefin cross-metathesis, followed by intramolecular oxo-Michael addition to form dihydrobenzofurans with >90% ee .

- Chiral Auxiliaries : Temporary stereochemical directors (e.g., Evans auxiliaries) can control benzofuran ring formation, later removed via hydrolysis .

How can researchers resolve discrepancies in reaction yields during scale-up of benzofuran synthesis?

Answer:

- Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products (e.g., meta-substitution), while prolonged heating in scaled batches shifts to thermodynamic products. Monitor via in-situ IR or HPLC .

- Solvent Purity : Trace water in THF or dioxane deactivates NaH or SeO₂, reducing yields. Use molecular sieves for solvent drying .

- Catalyst Recovery : Recycle AlCl₃ (in Friedel-Crafts steps) via aqueous workup to reduce costs in large-scale runs .

What strategies identify byproducts in Friedel-Crafts acylation steps for benzophenone derivatives?

Answer:

- LC-MS/MS : Detect acylated isomers (e.g., ortho vs. para substitution) via fragmentation patterns .

- Isotopic Labeling : ¹³C-labeled benzoyl chloride tracks acylation sites in complex mixtures .

- Computational DFT : Predict relative stability of intermediates to guide byproduct characterization .

How can computational modeling predict regioselectivity in benzofuran functionalization?

Answer:

- DFT Calculations : Compare activation energies for electrophilic substitution at C-2 vs. C-5 positions. Methoxy groups at C-6 increase electron density at C-2, favoring acylation there .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dioxane vs. DMF) on transition states to optimize reaction conditions .

What are the challenges in achieving high enantiomeric excess (ee) for chiral benzofuran derivatives?

Answer:

- Catalyst Design : Bulky ligands on chiral Ru or Pd catalysts reduce racemization during cross-metathesis .

- Temperature Sensitivity : Lower reaction temps (0–25°C) minimize epimerization of labile stereocenters .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.